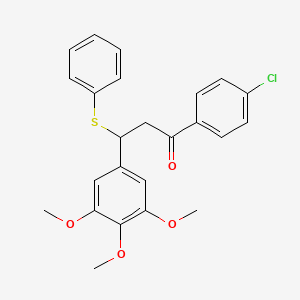
1-(4-Chlorophenyl)-3-(phenylsulfanyl)-3-(3,4,5-trimethoxyphenyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorophenyl)-3-(phenylsulfanyl)-3-(3,4,5-trimethoxyphenyl)propan-1-one is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a chlorophenyl group, a phenylsulfanyl group, and a trimethoxyphenyl group attached to a propanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-(phenylsulfanyl)-3-(3,4,5-trimethoxyphenyl)propan-1-one typically involves multi-step organic reactions. One common method involves the following steps:
Formation of the intermediate: The reaction starts with the preparation of an intermediate compound through the reaction of 4-chlorobenzaldehyde with thiophenol in the presence of a base such as sodium hydroxide.
Condensation reaction: The intermediate is then subjected to a condensation reaction with 3,4,5-trimethoxybenzaldehyde in the presence of a catalyst like piperidine to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
1-(4-Chlorophenyl)-3-(phenylsulfanyl)-3-(3,4,5-trimethoxyphenyl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
1-(4-Chlorophenyl)-3-(phenylsulfanyl)-3-(3,4,5-trimethoxyphenyl)propan-1-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(4-Chlorophenyl)-3-(phenylsulfanyl)-3-(3,4,5-trimethoxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.
類似化合物との比較
Similar Compounds
1-(4-Chlorophenyl)-3-(phenylsulfanyl)-2-propanone: Similar structure but lacks the trimethoxyphenyl group.
1-(4-Chlorophenyl)-3-(phenylsulfanyl)-3-(4-methoxyphenyl)propan-1-one: Similar structure with a methoxy group instead of trimethoxy groups.
Uniqueness
1-(4-Chlorophenyl)-3-(phenylsulfanyl)-3-(3,4,5-trimethoxyphenyl)propan-1-one is unique due to the presence of the trimethoxyphenyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its reactivity and potential biological activities compared to similar compounds.
特性
IUPAC Name |
1-(4-chlorophenyl)-3-phenylsulfanyl-3-(3,4,5-trimethoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClO4S/c1-27-21-13-17(14-22(28-2)24(21)29-3)23(30-19-7-5-4-6-8-19)15-20(26)16-9-11-18(25)12-10-16/h4-14,23H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTRVUAVMKNPRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(CC(=O)C2=CC=C(C=C2)Cl)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














